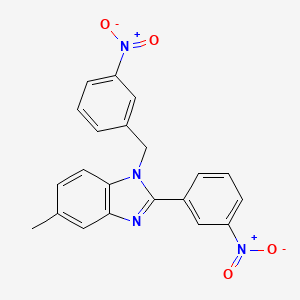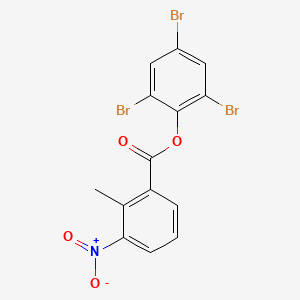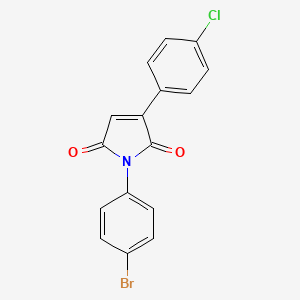
5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a benzimidazole derivative with two nitro substituents on the phenyl rings, which gives it unique properties that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole is not fully understood, but it is thought to inhibit the growth of cancer cells by interfering with their DNA replication and cell division processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce changes in the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole. One direction is to investigate its potential as a treatment for other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to explore its mechanism of action in more detail to better understand how it inhibits cancer cell growth. Additionally, research could be done to improve the solubility of this compound to make it more practical for use in vivo.
Méthodes De Synthèse
The synthesis of 5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole is a multistep process that involves the reaction of 5-methyl-1H-benzimidazole-2-carbaldehyde with 3-nitrobenzyl bromide and 3-nitrobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-14-8-9-20-19(10-14)22-21(16-5-3-7-18(12-16)25(28)29)23(20)13-15-4-2-6-17(11-15)24(26)27/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGFIRIHCXDTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![2-{[5-(2,4-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B5035258.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)


![3-[(3,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5035310.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)

![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)
